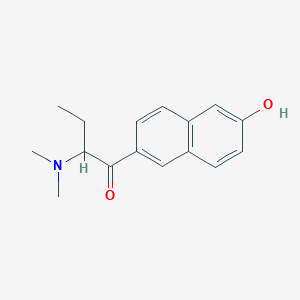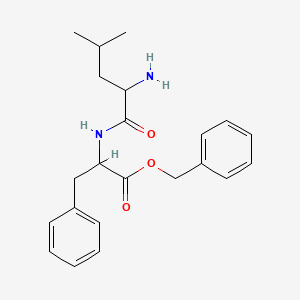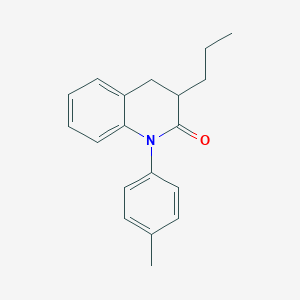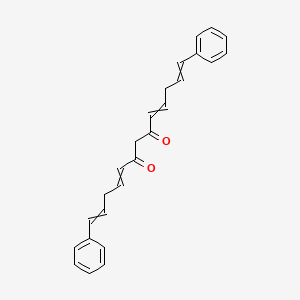![molecular formula C10H26N2O4Si B14209110 N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 839717-48-5](/img/structure/B14209110.png)
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is an organosilane compound with the chemical formula C14H36N2O6Si2. It is commonly used as a silane coupling agent and has applications in various fields including materials science, chemistry, and industrial processes. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of composites and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(trimethoxysilyl)propylamine with formaldehyde and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 3-(trimethoxysilyl)propylamine with formaldehyde: This step involves the formation of an intermediate imine.
Reduction of the imine with methanol: The imine is reduced to form the final product, N1-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanols can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Siloxane Networks: Formed through condensation reactions.
Substituted Amines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for its potential in drug delivery systems and medical coatings.
Industry: Utilized in the production of high-performance composites, coatings, and adhesives.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of strong covalent bonds with both organic and inorganic substrates. The methoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds. This process creates a robust network that enhances the mechanical properties and stability of the materials. The amino groups can also interact with various functional groups, facilitating the formation of complex structures.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- N~1~-(3-(Trimethoxysilyl)propyl)-1,3-propanediamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its dual functionality, possessing both methoxysilyl and amino groups. This dual functionality allows it to form strong bonds with a wide range of substrates, making it highly versatile in various applications. Its ability to undergo hydrolysis and condensation reactions also contributes to its effectiveness as a coupling agent and cross-linker.
Propiedades
Número CAS |
839717-48-5 |
|---|---|
Fórmula molecular |
C10H26N2O4Si |
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
N'-(methoxymethyl)-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O4Si/c1-13-10-12-8-7-11-6-5-9-17(14-2,15-3)16-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
ILJHCZYFKKPTTQ-UHFFFAOYSA-N |
SMILES canónico |
COCNCCNCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)

![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)

